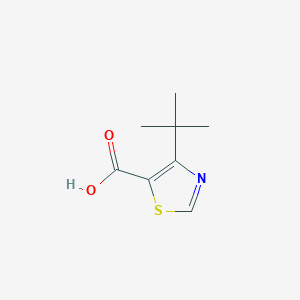

4-Tert-butyl-1,3-thiazole-5-carboxylic acid

Description

4-Tert-butyl-1,3-thiazole-5-carboxylic acid (IUPAC name: 4-(tert-butyl)-1,3-thiazole-5-carboxylic acid) is a heterocyclic compound featuring a thiazole core substituted with a tert-butyl group at position 4 and a carboxylic acid moiety at position 5. Its molecular formula is C₈H₁₁NO₂S (molecular weight: 185.24 g/mol), with a SMILES string of CC(C)(C)C1=C(SC=N1)C(=O)O and an InChIKey of LSFWCHUMJQJHSR-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 140.9 Ų ([M-H]⁻) to 151.1 Ų ([M+Na]+), indicating moderate molecular compactness . While this compound lacks extensive literature on biological activity, its structural analogs are well-documented in pharmaceutical and agrochemical applications, making it a candidate for further exploration in drug discovery and material science.

Properties

IUPAC Name |

4-tert-butyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-8(2,3)6-5(7(10)11)12-4-9-6/h4H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFWCHUMJQJHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81569-32-6 | |

| Record name | 4-tert-butyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups into the thiazole ring.

Scientific Research Applications

4-Tert-butyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Thiazole-5-carboxylic Acid Derivatives

The physicochemical and functional properties of thiazole-5-carboxylic acids are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-Tert-butyl-1,3-thiazole-5-carboxylic acid and its analogs:

Structural and Substituent Variations

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases hydrophobicity (logP ~2.5 estimated) compared to 2-CTA (logP ~0.8) and Febuxostat (logP ~1.9).

- Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky substituents (e.g., tert-butyl) reduce it.

Biological Activity

4-Tert-butyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazole ring with a tert-butyl group and a carboxylic acid group. Its structural characteristics contribute to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism involves interactions with bacterial cell membranes, leading to disruption and cell death. In vitro studies have demonstrated efficacy against various pathogens, including Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests a possible therapeutic role in treating inflammatory diseases.

3. Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. It has been tested against several cancer cell lines, showing cytotoxic effects with IC50 values in the micromolar range. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance its anticancer efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and tumor progression.

- Receptor Interaction : It can bind to receptors that modulate cell signaling pathways related to inflammation and cancer.

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disc diffusion method against various bacterial strains.

- Results : Significant inhibition zones were observed for both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Anti-inflammatory Study

- Objective : To assess the anti-inflammatory effects in a murine model of inflammation.

- Method : Administration of the compound followed by measurement of inflammatory markers.

- Results : Reduced levels of TNF-alpha and IL-6 were noted, indicating effective modulation of the inflammatory response.

-

Antitumor Activity Evaluation

- Objective : To investigate the cytotoxic effects on human cancer cell lines.

- Method : MTT assay conducted on HepG2 (hepatocellular carcinoma) and A431 (epidermoid carcinoma) cells.

- Results : IC50 values were found to be approximately 20 µM for HepG2 cells, suggesting promising anticancer activity.

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Disc diffusion | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory | Murine model | Reduced TNF-alpha and IL-6 levels |

| Antitumor | MTT assay | IC50 ~20 µM in HepG2 cells |

Q & A

Q. What are the standard synthetic routes for preparing 4-tert-butyl-1,3-thiazole-5-carboxylic acid?

The synthesis typically involves esterification of the carboxylic acid precursor with tert-butyl alcohol under anhydrous conditions. A dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) is used to drive the reaction, followed by hydrolysis to yield the free carboxylic acid. Room temperature conditions are preferred to minimize side reactions and ensure high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- HPLC : To assess purity using reverse-phase columns with UV detection (λ = 254 nm).

- NMR spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.3 ppm for nine protons) and thiazole ring protons (δ 7.5–8.5 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 230.08) .

Q. What solvent systems are suitable for handling this compound in vitro?

The compound has limited solubility in water (<1 mg/mL) but dissolves well in polar aprotic solvents like dimethyl sulfoxide (DMSO, ~63 mg/mL). Ethanol and methanol are less effective (<1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s electronic and steric properties in catalytic applications?

The tert-butyl group enhances steric hindrance, reducing unwanted side reactions in substitution processes. Computational studies (e.g., DFT) show it stabilizes the thiazole ring via hyperconjugation, increasing electron density at the carboxylic acid moiety. This affects reactivity in metal-organic framework (MOF) synthesis or coordination chemistry .

Q. What strategies are recommended for coupling this compound to peptides or polymers?

Use carbodiimide-based coupling agents (e.g., EDC/HCl with NHS) in DMF or DMSO. For example, coupling to aminomethyl-piperidine derivatives requires activating the carboxylic acid at 0–4°C for 1 hour, followed by reaction with the amine at room temperature. Monitor progress via TLC or LC-MS .

Q. Are there documented biological activities for this compound or its analogs?

Structural analogs like 4-methyl-1,3-thiazole-5-carboxylic acid derivatives exhibit inhibition of amyloid-β (Aβ) and islet amyloid polypeptide (IAPP) aggregation, relevant to Alzheimer’s and Type 2 Diabetes research. Mechanistic studies suggest these compounds stabilize monomeric amyloid species via hydrophobic interactions with the tert-butyl group .

Q. How can electrochemical methods be applied to study its corrosion inhibition properties?

Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in acidic or saline media. The compound adsorbs onto mild steel surfaces, forming a protective layer. DFT calculations correlate inhibition efficiency with molecular descriptors like HOMO-LUMO gaps and Fukui indices .

Methodological Considerations

Q. What are critical parameters for optimizing yield in large-scale synthesis?

- Temperature control : Maintain ≤25°C during esterification to prevent tert-butyl group cleavage.

- Solvent choice : Use anhydrous dichloromethane or THF for better reagent solubility.

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How to address discrepancies in reported physicochemical properties (e.g., LogP)?

Validate experimental LogP values via shake-flask methods (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon or MarvinSuite). For example, a measured LogP of 3.72 aligns with thiazole derivatives’ hydrophobicity but may vary with tert-butyl orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.